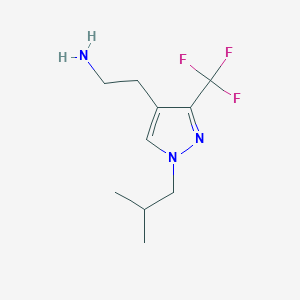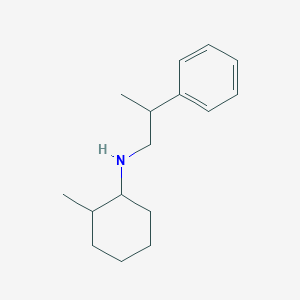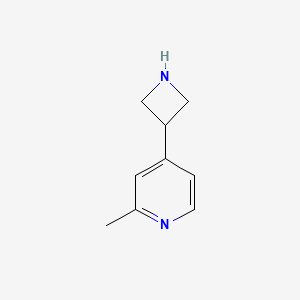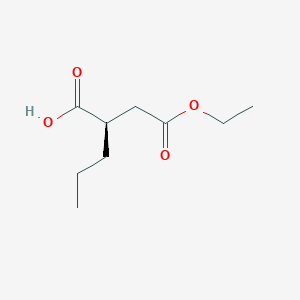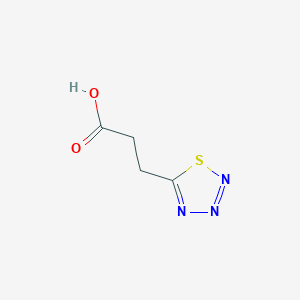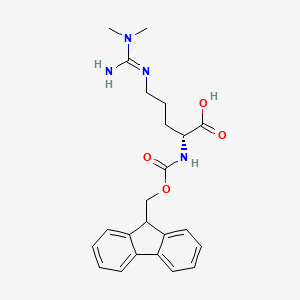
Fmoc-Nw,w-dimethyl-L-arginine (asymmetrical)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Nw,w-dimethyl-L-arginine (asymmetrical) is a derivative of the amino acid arginine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and two methyl groups on the guanidine moiety. This compound is primarily used in peptide synthesis and proteomics research due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Nw,w-dimethyl-L-arginine (asymmetrical) typically involves the following steps:
Protection of the amino group: The amino group of L-arginine is protected using the Fmoc group.
Dimethylation: The guanidine moiety of the protected arginine is then dimethylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production methods for Fmoc-Nw,w-dimethyl-L-arginine (asymmetrical) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve automated peptide synthesizers and large-scale purification systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Nw,w-dimethyl-L-arginine (asymmetrical) can undergo various chemical reactions, including:
Substitution reactions: The Fmoc group can be removed under basic conditions, allowing for further modifications of the amino acid.
Oxidation and reduction: The guanidine moiety can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
Fmoc removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc protecting group.
Dimethylation: Methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include the deprotected arginine derivative and various intermediates during the synthesis process.
Aplicaciones Científicas De Investigación
Fmoc-Nw,w-dimethyl-L-arginine (asymmetrical) has several applications in scientific research:
Peptide synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Proteomics: The compound is used in the study of protein structure and function, as well as in the identification and quantification of proteins in complex mixtures.
Biological research: It is used to study the role of arginine residues in proteins and enzymes, as well as in the development of arginine-based therapeutics.
Industrial applications: The compound is used in the production of specialized peptides and proteins for various industrial applications, including pharmaceuticals and biotechnology.
Mecanismo De Acción
The mechanism of action of Fmoc-Nw,w-dimethyl-L-arginine (asymmetrical) involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the synthesis is complete, the Fmoc group is removed, allowing the arginine residue to participate in the desired biological or chemical processes. The dimethylation of the guanidine moiety can affect the compound’s interactions with other molecules, influencing its biological activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Nw,w-dimethyl-L-arginine (symmetrical): This compound has symmetrical dimethylation on the guanidine moiety, which can affect its reactivity and interactions compared to the asymmetrical version.
Fmoc-L-arginine: This compound lacks the dimethylation on the guanidine moiety, resulting in different chemical and biological properties.
Fmoc-Nw-methyl-L-arginine: This compound has a single methyl group on the guanidine moiety, providing a different level of modification compared to the dimethylated version.
Uniqueness
Fmoc-Nw,w-dimethyl-L-arginine (asymmetrical) is unique due to its specific pattern of dimethylation, which can influence its interactions with other molecules and its incorporation into peptides and proteins. This makes it a valuable tool in peptide synthesis and proteomics research, offering distinct advantages over other arginine derivatives.
Propiedades
Fórmula molecular |
C23H28N4O4 |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
(2R)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C23H28N4O4/c1-27(2)22(24)25-13-7-12-20(21(28)29)26-23(30)31-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H2,24,25)(H,26,30)(H,28,29)/t20-/m1/s1 |
Clave InChI |
QXAXLSMKNHJDNM-HXUWFJFHSA-N |
SMILES isomérico |
CN(C)C(=NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
SMILES canónico |
CN(C)C(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


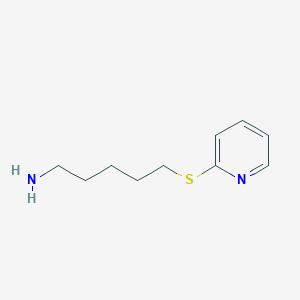


![5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B13346482.png)
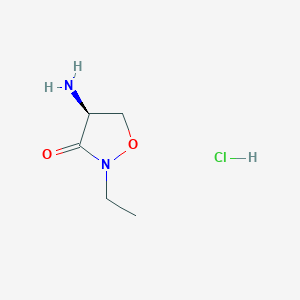
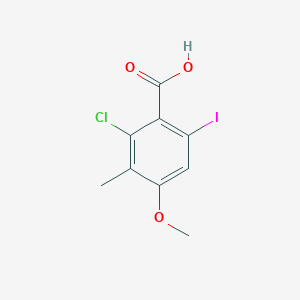
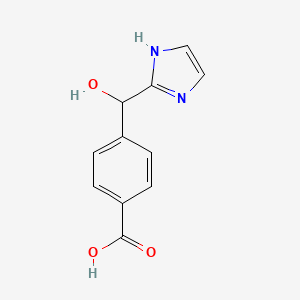
![(R)-4'-(2-Methylbutyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13346501.png)
![1-[5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl]ethan-1-one](/img/structure/B13346503.png)
